![molecular formula C24H36O4S2Sn B12085184 Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is a complex organotin compound It features a stannane core bonded to a bithieno-dioxin moiety, which is a heterocyclic structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane typically involves the following steps:
Formation of the bithieno-dioxin core: This step involves the cyclization of appropriate thiophene and dioxin precursors under controlled conditions.
Stannylation: The bithieno-dioxin core is then reacted with a stannylating agent, such as tributyltin chloride, in the presence of a catalyst to form the final organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The stannane moiety can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of the bithieno-dioxin core.
Reduction: Reduced forms of the compound with altered stannane moieties.
Substitution: Substituted organotin compounds with different functional groups.
Scientific Research Applications
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The bithieno-dioxin core may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: A simpler organotin compound used in similar applications.
Dibutyltin dichloride: Another organotin compound with different reactivity and applications.
Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxin]: The bithieno-dioxin core without the stannane moiety.
Uniqueness
Tributyl(2,2’,3,3’-tetrahydro-[5,5’-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane is unique due to its combination of the bithieno-dioxin core and the organotin moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H36O4S2Sn |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
tributyl-[7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]stannane |
InChI |
InChI=1S/C12H9O4S2.3C4H9.Sn/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3; |
InChI Key |
XPGMYMMDZNWGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=C(S1)C3=C4C(=CS3)OCCO4)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


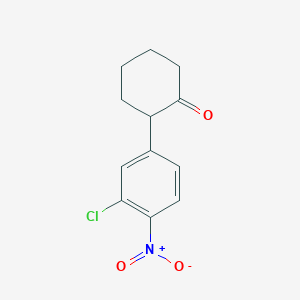
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
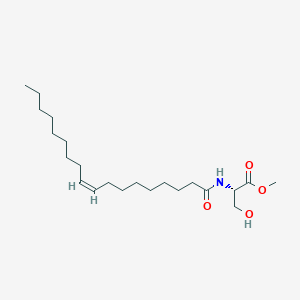

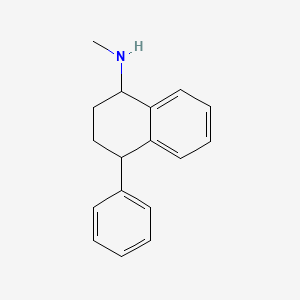

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

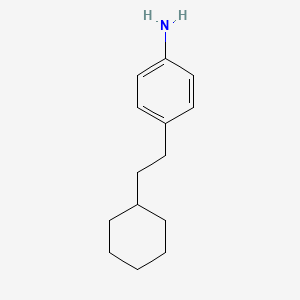


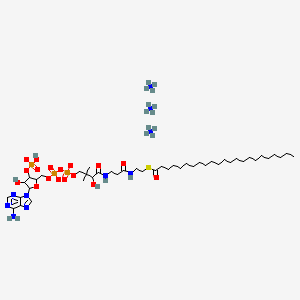
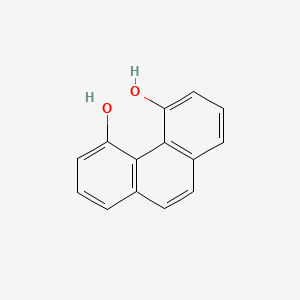
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
